Bienvenue dans la boutique en ligne BenchChem!

N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Monoamine Oxidase Neuropharmacology Oxalamide SAR

N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396812-15-9) is a synthetic, asymmetrically N,N'-disubstituted oxalamide derivative with the molecular formula C₁₈H₁₉FN₂O₃ and a molecular weight of 330.36 g/mol. It is primarily listed by chemical vendors as a research compound typically supplied at ≥95% purity.

Molecular Formula C18H19FN2O3
Molecular Weight 330.359
CAS No. 1396812-15-9
Cat. No. B2926486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
CAS1396812-15-9
Molecular FormulaC18H19FN2O3
Molecular Weight330.359
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)F
InChIInChI=1S/C18H19FN2O3/c1-12-7-8-14(11-15(12)19)21-18(24)17(23)20-10-9-16(22)13-5-3-2-4-6-13/h2-8,11,16,22H,9-10H2,1H3,(H,20,23)(H,21,24)
InChIKeyUPHYOBPPZQYHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N1-(3-Fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396812-15-9) – Chemical Identity and Research-Grade Availability


N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396812-15-9) is a synthetic, asymmetrically N,N'-disubstituted oxalamide derivative with the molecular formula C₁₈H₁₉FN₂O₃ and a molecular weight of 330.36 g/mol . It is primarily listed by chemical vendors as a research compound typically supplied at ≥95% purity . At the time of this analysis, a systematic search of public databases (PubChem, ChEMBL, BindingDB, PubMed, and major patent repositories) did not yield any peer-reviewed biological assay data, peer-reviewed pharmacological characterization, or patent exemplification that would permit a quantitative confidence assessment for its biological activity profile.

Why N1-(3-Fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


The oxalamide scaffold tolerates extensive substitution, and small changes to the N-aryl or N-alkyl substituents can profoundly alter conformational preferences, hydrogen-bonding networks, and target-engagement profiles [1]. In the case of N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, the 3-fluoro-4-methylphenyl group at N1 introduces a specific steric and electronic environment distinct from analogs bearing 4-fluorobenzyl or 2-chlorobenzyl groups, while the N2 3-hydroxy-3-phenylpropyl chain provides a chiral secondary alcohol capable of both hydrogen-bond donation and acceptance. Because no head-to-head biological data are publicly available, the quantitative impact of this substitution pattern on potency, selectivity, or pharmacokinetic behavior relative to other oxalamides remains uncharacterized [2]. Consequently, any substitution of this specific compound with a closely related analog risks introducing undefined changes in experimental outcomes, and such substitution cannot be scientifically justified without new comparative data.

Quantitative Differentiation Evidence for N1-(3-Fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide – Current Data Status


MAO-A vs. MAO-B Isoform Selectivity Profile – Data Gap

A search of the BindingDB and ChEMBL databases for the specific CAS number 1396812-15-9 returned no enzyme inhibition data [1]. While some related oxalamide derivatives have been reported as potent MAO-A inhibitors (e.g., N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide with a human MAO-A IC₅₀ of 0.72 nM vs. a human MAO-B IC₅₀ of 1,900 nM) , no direct or cross-study comparable MAO inhibition data for the target compound is publicly available. The N2 3-hydroxy-3-phenylpropyl substituent is structurally distinct from the biphenylyl moiety, and the impact of this substitution on MAO isoform selectivity is unknown.

Monoamine Oxidase Neuropharmacology Oxalamide SAR

Cancer Cell Line Antiproliferative Activity – Unvalidated Vendor Claim

A vendor product page for the target compound includes a statement that 'in vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells' . However, the vendor does not cite a specific publication, provide any quantitative IC₅₀ or GI₅₀ values, or disclose the cell lines tested, the assay conditions, or any comparator data. A systematic search of PubMed and Google Patents for the CAS number or systematic name of this compound returned no peer-reviewed anticancer studies [1]. By contrast, other characterized oxalamide derivatives such as AMG 1 have defined c-Met and Ron kinase inhibition potency (IC₅₀ values of 4 nM and 9 nM, respectively) [2].

Anticancer Apoptosis Oxalamide SAR

Aryl Hydrocarbon Receptor (AhR) Modulation – Patent Class Membership Without Individual Data

A patent application describes oxalamide-substituted heterocyclic compounds as modulators of the aryl hydrocarbon receptor (AhR), in particular as AhR antagonists [1]. The generic Markush structure encompasses a wide range of oxalamide derivatives, and the target compound could be conceived of as a close structural precursor to such molecules. However, the patent does not list CAS 1396812-15-9 in any exemplified compound table, nor does it provide AhR binding or functional assay data for this specific derivative. Thus, the target compound's AhR modulatory activity remains entirely unvalidated [2].

Aryl Hydrocarbon Receptor Immuno-oncology Oxalamide Patent

Realistic Application Scenarios for N1-(3-Fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide Given Current Evidence


Chemical Reference Standard for Analytical Method Development

In the absence of characterized biological activity, the most appropriate current use for this compound is as a physicochemical reference standard. Its defined molecular formula, distinct fluorinated aromatic system (³⁰⁶F NMR-detectable), and chiral secondary alcohol make it suitable for use as a retention-time marker in HPLC method development or as a mass calibration standard in LC-MS workflows . This application relies solely on the compound's structural uniqueness and vendor-declared purity, not on any unvalidated bioactivity claim.

Exploratory Screening in Phenotypic or Target-Based Assays

The compound may be included as one member of a diverse oxalamide library in broad phenotypic or target-based screening campaigns. In such an exploratory context, the value proposition is not pre-existing potency data but rather the structural novelty of the 3-fluoro-4-methylphenyl / 3-hydroxy-3-phenylpropyl substitution combination . Any resulting hit must be confirmed through full dose-response, counter-screen, and selectivity profiling before procurement for focused follow-up studies.

Synthetic Chemistry Building Block

The secondary alcohol on the N2 side chain provides a functional handle for further chemical derivatization (e.g., esterification, etherification, or oxidation) to generate focused compound libraries. This compound may therefore serve as a synthetic intermediate for medicinal chemistry programs exploring oxalamide-based scaffolds . Procurement in this context is driven by the compound's synthetic tractability and availability at gram scale from multiple vendors, not by any pre-existing biological annotation.

Negative Control or Inactive Comparator (Post-Validation)

If future studies demonstrate that this specific oxalamide derivative lacks activity at a target of interest (e.g., MAO-A, AhR, or a kinase panel), it could be repurposed as a structurally matched negative control for more potent oxalamide analogs. However, this scenario is entirely contingent on the generation of new experimental data; until such data exist, the compound cannot be designated as a validated inactive control for any target [1].

Quote Request

Request a Quote for N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.